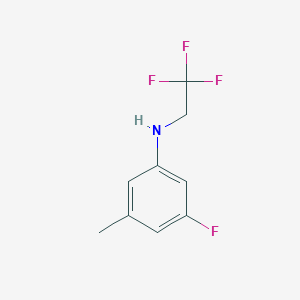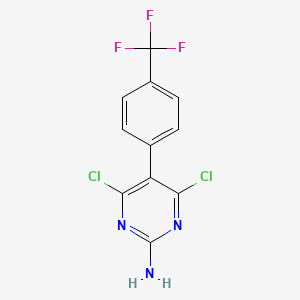![molecular formula C16H16N2O2 B13091789 2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione CAS No. 89479-40-3](/img/structure/B13091789.png)
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione is a heterocyclic compound with significant interest in various fields of scientific research. This compound is part of the isoindoline family, known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzo[f]isoindole core, which is a fused ring system containing both benzene and isoindole rings, and a dimethylaminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione can be achieved through various methods. One common approach involves the reaction of 1,4-naphthoquinone with aromatic aldehydes and N-substituted amino esters through a 1,3-dipolar cycloaddition/oxidation tandem reaction . This method typically uses benzoic acid as a catalyst to facilitate the cycloaddition and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The dimethylaminoethyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been shown to interact with the dopamine receptor D2, influencing neurotransmitter signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Shares a similar core structure but lacks the dimethylaminoethyl side chain.
Benzo[f]isoindole-4,9-dione: Similar core structure but different substituents.
Naphthoquinone derivatives: Structurally related but with different ring systems and substituents.
Uniqueness
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione is unique due to its specific combination of a benzo[f]isoindole core and a dimethylaminoethyl side chain. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
89479-40-3 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]benzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C16H16N2O2/c1-17(2)7-8-18-9-13-14(10-18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
OEOQUVUHWCHQEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)

![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)
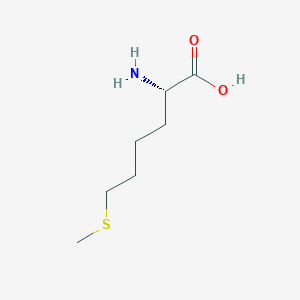

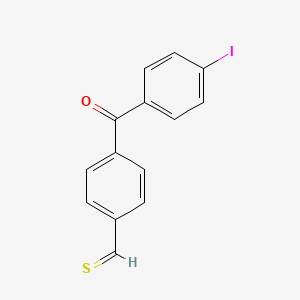

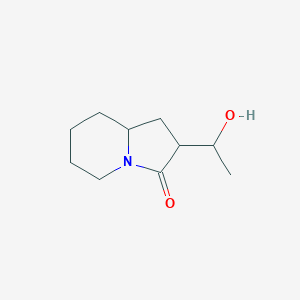
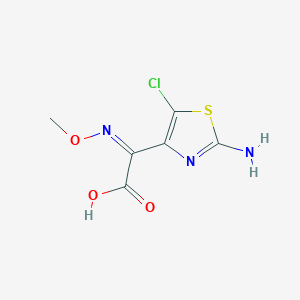
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)

